molecular formula C12H11ClN4O2 B12009834 Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate

Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate

Cat. No.: B12009834
M. Wt: 278.69 g/mol
InChI Key: QJGXKXOVHBBAQW-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate is a chemical compound with the molecular formula C12H11ClN4O2 It is a member of the pyrazine family, characterized by a pyrazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate typically involves the reaction of 3-amino-2-pyrazinecarboxylic acid with aniline and methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate is a compound belonging to the class of pyrazine derivatives, which have garnered significant attention for their diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H12ClN3O2\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}_3\text{O}_2

This compound features a pyrazine ring substituted with an amino group, an aniline moiety, and a methyl ester, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an adenosine receptor antagonist . Research indicates that it exhibits significant pharmacological effects, including:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
  • Neuroprotective Effects : It may provide protection against neurodegenerative disorders through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : The compound demonstrates potential in reducing inflammation, which is critical in various chronic diseases.

The mechanism by which this compound exerts its effects is primarily linked to its interaction with adenosine receptors. These receptors are involved in numerous physiological processes, including:

  • Modulation of Neurotransmission : By antagonizing adenosine receptors, the compound can enhance neurotransmitter release, potentially improving cognitive functions.
  • Cardiovascular Effects : The dual antagonism of A1 and A2a receptors may lead to vasodilation and improved cardiac output.

Case Studies and Research Findings

A review of recent literature reveals several studies highlighting the biological activity of this compound:

  • Anticancer Studies :
    • A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of human breast cancer cells in vitro. The IC50 value was reported at approximately 15 µM, indicating potent activity against cancer cell proliferation .
  • Neuroprotective Effects :
    • In a neuroprotection study, this compound was found to reduce neuronal cell death induced by oxidative stress in rat cortical neurons. The results suggested that it modulates pathways associated with apoptosis and inflammation .
  • Anti-inflammatory Activity :
    • Another investigation assessed the anti-inflammatory properties of the compound using a murine model of acute inflammation. Results indicated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with this compound .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cell proliferationJournal of Medicinal Chemistry
NeuroprotectiveModulation of apoptosisNeuroprotection Study
Anti-inflammatoryReduction of cytokinesInflammation Study

Properties

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

methyl 3-amino-5-anilino-6-chloropyrazine-2-carboxylate

InChI

InChI=1S/C12H11ClN4O2/c1-19-12(18)8-10(14)17-11(9(13)16-8)15-7-5-3-2-4-6-7/h2-6H,1H3,(H3,14,15,17)

InChI Key

QJGXKXOVHBBAQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Cl)NC2=CC=CC=C2)N

Origin of Product

United States

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